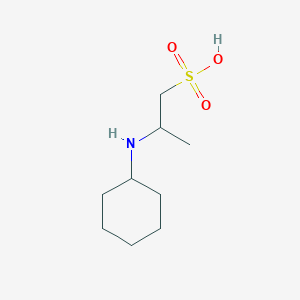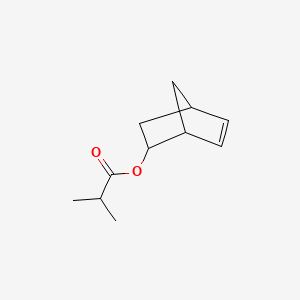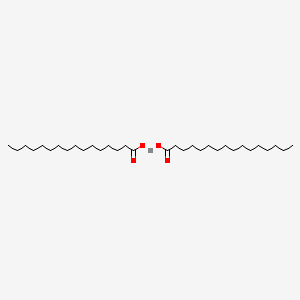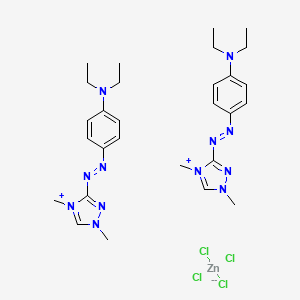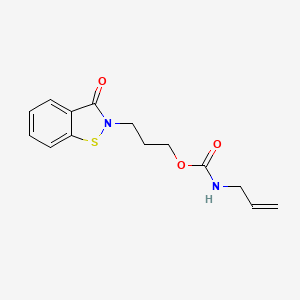
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- is a complex organic compound that belongs to the class of benzodioxepins This compound is characterized by a benzene ring fused with a dioxepin ring, and a 3-methylbutyl group attached to the seventh position of the dioxepin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzene derivative with a dioxepin precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the correct formation of the dioxepin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen
2H-1,5-Benzodioxepin-3(4H)-on, 7-(3-Methylbutyl)-, kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydroxid in wässrigem oder alkoholischem Medium.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Alkanen.
Substitution: Bildung von substituierten Benzodioxepinderivaten.
Wissenschaftliche Forschungsanwendungen
2H-1,5-Benzodioxepin-3(4H)-on, 7-(3-Methylbutyl)-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorstufe bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur bei der Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2H-1,5-Benzodioxepin-3(4H)-on, 7-(3-Methylbutyl)-, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die beteiligten Signalwege können Signaltransduktionskaskaden umfassen, die zu verschiedenen biologischen Wirkungen führen. Ausführliche Studien sind erforderlich, um die genauen molekularen Mechanismen aufzuklären.
Wirkmechanismus
The mechanism of action of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(3-methylbutyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2H-1,5-Benzodioxepin-3(4H)-on: Fehlt die 3-Methylbutylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
1,4-Benzodioxan: Ähnliche Struktur, aber mit einem anderen Ringsystem.
Benzofuran: Enthält einen verschmolzenen Benzol- und Furanring, der sich in der Sauerstoffplatzierung unterscheidet.
Einzigartigkeit
2H-1,5-Benzodioxepin-3(4H)-on, 7-(3-Methylbutyl)-, ist einzigartig aufgrund des Vorhandenseins der 3-Methylbutylgruppe, die seine Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen kann. Dieses Strukturmerkmal kann im Vergleich zu anderen Benzodioxepinderivaten besondere Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
362467-67-2 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
7-(3-methylbutyl)-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C14H18O3/c1-10(2)3-4-11-5-6-13-14(7-11)17-9-12(15)8-16-13/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
AWAHFLZWCBUHMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC2=C(C=C1)OCC(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


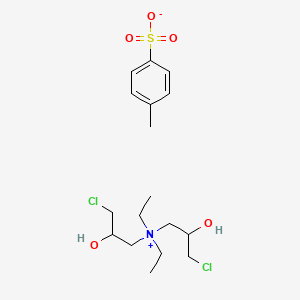


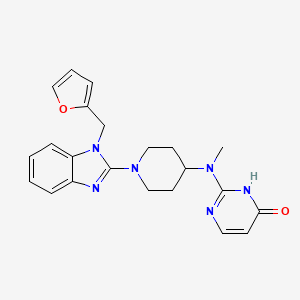
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
